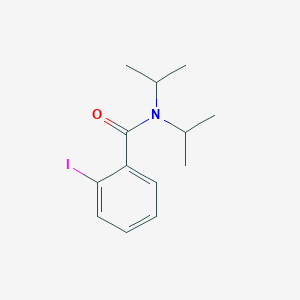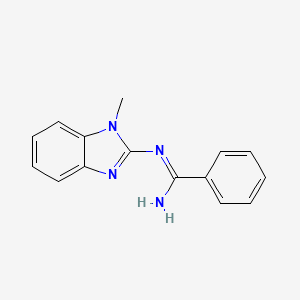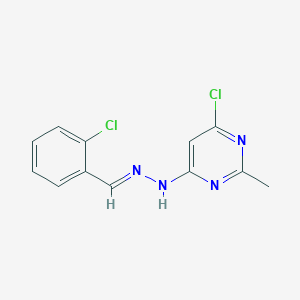
2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as CCMH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazone derivative of 2-chlorobenzaldehyde and 6-chloro-2-methyl-4-pyrimidinylhydrazine.
科学研究应用
2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor properties and has been used in cancer research. 2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been studied for its antibacterial and antiviral properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with DNA synthesis. Further research is needed to fully understand the mechanism of action of 2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone.
Biochemical and Physiological Effects:
2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders. 2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of potential applications. However, there are also limitations to its use. 2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be toxic in high doses, and its mechanism of action is not fully understood. Additionally, further research is needed to fully understand its potential applications.
未来方向
There are several future directions for research on 2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One potential area of research is the development of new synthesis methods that are more efficient or cost-effective. Additionally, further research is needed to fully understand the mechanism of action of 2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone and its potential applications in the treatment of various diseases. Finally, research is needed to determine the optimal dosage and administration of 2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone for various applications.
合成方法
2-chlorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be synthesized by reacting 2-chlorobenzaldehyde with 6-chloro-2-methyl-4-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction can be carried out in a solvent such as ethanol or methanol. The resulting compound can be purified using various techniques such as recrystallization or chromatography.
属性
IUPAC Name |
6-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4/c1-8-16-11(14)6-12(17-8)18-15-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H,16,17,18)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWMCYSANWCPAO-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5790380.png)


![5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5790389.png)
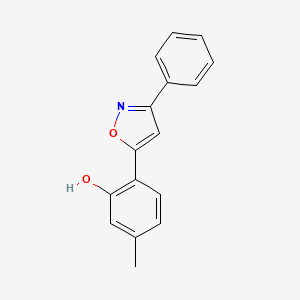
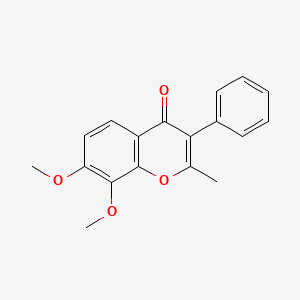

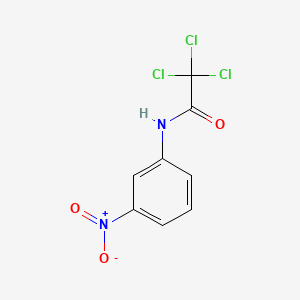
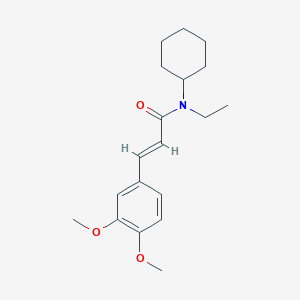
![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5790441.png)
